molecular formula C18H30Cl2N2O B1439261 N-{[1-(2,3-Dihydro-1H-inden-2-YL)piperidin-4-YL]-methyl}-2-methoxyethanamine dihydrochloride CAS No. 1185168-21-1

N-{[1-(2,3-Dihydro-1H-inden-2-YL)piperidin-4-YL]-methyl}-2-methoxyethanamine dihydrochloride

Cat. No. B1439261
M. Wt: 361.3 g/mol
InChI Key: FYCAPNHBPRMIBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[1-(2,3-Dihydro-1H-inden-2-YL)piperidin-4-YL]-methyl}-2-methoxyethanamine dihydrochloride is a useful research compound. Its molecular formula is C18H30Cl2N2O and its molecular weight is 361.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-{[1-(2,3-Dihydro-1H-inden-2-YL)piperidin-4-YL]-methyl}-2-methoxyethanamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{[1-(2,3-Dihydro-1H-inden-2-YL)piperidin-4-YL]-methyl}-2-methoxyethanamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds related to the query often involve complex synthesis routes and are evaluated for their biological activity. For example, Penjisevic et al. (2016) synthesized a series of novel substituted piperidines and piperazines, starting from key intermediates and evaluating their affinity for dopamine D2 receptors through biological evaluation and docking analysis to establish structure-to-activity relationships Penjisevic et al., 2016.

Medicinal Chemistry and Drug Design

Compounds with complex piperidine and piperazine structures, similar to the one , are often explored for their potential in medicinal chemistry and drug design. Magano et al. (2014) discussed the synthesis of oxindole via palladium-catalyzed C-H functionalization, highlighting the importance of such compounds in medicinal chemistry synthesis, including their role as enzyme inhibitors Magano et al., 2014.

Antimicrobial and Anticancer Properties

Novel derivatives, including those with piperazine structures, are synthesized and evaluated for their biological activities, such as antimicrobial and anticancer properties. For instance, Gul et al. (2019) synthesized new Mannich bases with piperazines and evaluated their cytotoxic/anticancer and carbonic anhydrase inhibitory effects, demonstrating the diverse potential applications of such compounds in therapeutic contexts Gul et al., 2019.

properties

IUPAC Name

N-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methyl]-2-methoxyethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O.2ClH/c1-21-11-8-19-14-15-6-9-20(10-7-15)18-12-16-4-2-3-5-17(16)13-18;;/h2-5,15,18-19H,6-14H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYCAPNHBPRMIBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1CCN(CC1)C2CC3=CC=CC=C3C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[1-(2,3-Dihydro-1H-inden-2-YL)piperidin-4-YL]-methyl}-2-methoxyethanamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{[1-(2,3-Dihydro-1H-inden-2-YL)piperidin-4-YL]-methyl}-2-methoxyethanamine dihydrochloride
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N-{[1-(2,3-Dihydro-1H-inden-2-YL)piperidin-4-YL]-methyl}-2-methoxyethanamine dihydrochloride
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N-{[1-(2,3-Dihydro-1H-inden-2-YL)piperidin-4-YL]-methyl}-2-methoxyethanamine dihydrochloride
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N-{[1-(2,3-Dihydro-1H-inden-2-YL)piperidin-4-YL]-methyl}-2-methoxyethanamine dihydrochloride
Reactant of Route 5
N-{[1-(2,3-Dihydro-1H-inden-2-YL)piperidin-4-YL]-methyl}-2-methoxyethanamine dihydrochloride
Reactant of Route 6
N-{[1-(2,3-Dihydro-1H-inden-2-YL)piperidin-4-YL]-methyl}-2-methoxyethanamine dihydrochloride

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